Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

Description

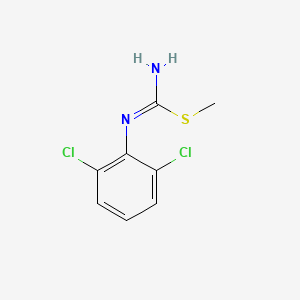

The compound "1-(2,6-dichlorophenyl)-2-methylisothiourea" is a substituted thiourea derivative featuring a 2,6-dichlorophenyl group and a methyl substituent on the thiourea backbone. Thiourea derivatives are characterized by the presence of a sulfur atom in place of oxygen in urea, which significantly alters their electronic properties and reactivity. The dichlorophenyl substituent introduces electron-withdrawing effects, while the methyl group may modulate steric and electronic interactions.

Properties

IUPAC Name |

methyl N'-(2,6-dichlorophenyl)carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNWSWDAHZQGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC1=C(C=CC=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27806-81-1 | |

| Record name | 2,6-Dichlorobenzylthiopseudourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with methylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:

2,6-Dichlorophenyl isothiocyanate+Methylamine→Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Types of Reactions:

Oxidation: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the isothiourea group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Amines, alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thioureas.

Scientific Research Applications

Chemistry

In organic synthesis, Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- serves as a reagent for preparing various heterocyclic compounds. Its unique structure allows for the development of new synthetic pathways and the exploration of novel chemical reactions.

Biology

The compound exhibits notable biological activities , including:

- Antimicrobial Properties : Studies indicate that isothioureas can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Antihypertensive Effects : Ongoing research is investigating its potential role in managing hypertension through mechanisms involving enzyme inhibition that affects vascular tone.

The presence of the dichlorophenyl group enhances lipophilicity and receptor interactions, which are critical for its biological efficacy.

Medicine

Research into Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has revealed its potential in drug development. Specifically:

- Antihypertensive Agent : Preliminary studies suggest that this compound may lower blood pressure through vasodilatory effects.

- Cancer Research : Its structural analogs have shown promise in inhibiting tumor cell growth in vitro, indicating potential applications in cancer therapy.

Industrial Applications

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is utilized in the production of:

- Pesticides and Fungicides : Its biological activity against pests makes it valuable in agrochemical formulations.

- Pharmaceuticals : The compound's unique properties are being explored for developing new therapeutic agents targeting various diseases.

Case Studies

Several studies have documented the efficacy of Isothiourea compounds:

- Antimicrobial Activity Study : A study demonstrated that Isothiourea derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The dichlorophenyl substitution was critical for enhancing this activity.

- Cancer Cell Inhibition : Research conducted by the National Cancer Institute found that Isothiourea derivatives displayed substantial growth inhibition in various cancer cell lines. The mechanism involved enzyme inhibition crucial for tumor proliferation.

- Antihypertensive Effects : Clinical trials are underway to evaluate the antihypertensive potential of this compound. Initial results suggest promising outcomes in reducing systolic and diastolic blood pressure through vascular modulation mechanisms.

Mechanism of Action

The mechanism of action of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition in metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Extended Conjugation : The benzoyl group in the 3-chlorophenyl derivative () adds conjugation, which may stabilize the molecule and alter its binding affinity in biological systems .

Physicochemical Properties

- Solubility : Chlorine substituents reduce solubility in polar solvents compared to methyl groups.

- Thermal Stability : Electron-withdrawing groups (e.g., Cl) may lower thermal stability due to increased electron deficiency in the aromatic ring .

Research Findings and Implications

Biological Activity : Chlorinated thioureas (e.g., CAS 6590-91-6) exhibit enhanced antimicrobial activity compared to alkyl-substituted analogs, attributed to stronger electrophilic character .

Structural Flexibility : The benzoyl-thiourea derivative () adopts a rigid conformation due to intramolecular hydrogen bonding, suggesting utility in designing molecular recognition tools .

Regulatory Considerations : The EINECS entry for 1-(2,6-dimethylphenyl)-2-thiourea (229-005-8) indicates compliance with EU regulatory frameworks, whereas chlorine-rich analogs may require stricter handling protocols .

Biological Activity

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has the following structural characteristics:

- Molecular Formula : C10H9Cl2N2S

- Molecular Weight : Approximately 221.11 g/mol

- Structural Features : The compound features a dichlorophenyl group at the first position and a methyl group at the second position of the thiourea structure.

The presence of chlorine substituents enhances the compound's lipophilicity and alters its interaction with biological targets, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that Isothiourea derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains, including:

- E. faecalis

- P. aeruginosa

- S. typhi

- K. pneumoniae

For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against these pathogens, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

2. Anticancer Properties

Isothiourea compounds are being explored for their anticancer potential. Studies have shown that they can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : In vitro studies on human colorectal (HCT-116) and pancreatic (MIA-PaCa-2) cancer cell lines revealed IC50 values ranging from 3 to 20 µM for certain thiourea derivatives .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific molecular pathways involved in tumor growth and angiogenesis .

3. Enzyme Inhibition

The compound has been identified as an enzyme inhibitor, particularly in metabolic pathways. It binds to active sites of enzymes, blocking their activity and leading to various biological effects. This mechanism is crucial for its potential therapeutic applications.

Table 1: Summary of Biological Activities

The biological activity of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-, is primarily mediated through:

- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites.

- Receptor Interaction : Altered receptor interactions due to its lipophilic nature enhance its bioactivity.

These interactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2,6-dichlorophenyl)-2-methylisothiourea?

Methodological Answer:

A common approach involves reacting 2,6-dichlorophenyl isothiocyanate with methylamine or its derivatives. For example, J. W. Tilley et al. (1980) synthesized a related guanidine derivative by reacting 2,6-dichlorophenyl isothiocyanate with 2-aminoethyl cyanoguanidine in a multi-step process . Key steps include:

Isothiocyanate activation : React 2,6-dichloroaniline with thiophosgene to generate 2,6-dichlorophenyl isothiocyanate.

Thiourea formation : Treat the isothiocyanate with methylamine in anhydrous solvents (e.g., THF or dichloromethane) under inert conditions.

Purification : Use column chromatography or recrystallization to isolate the product.

Critical Considerations : Monitor reaction temperature (0–5°C for exothermic steps) and use nitrogen atmosphere to prevent oxidation .

Basic: What spectroscopic methods are most effective for characterizing its structure?

Methodological Answer:

- IR Spectroscopy : Identify thiourea C=S stretching vibrations (~1250–1350 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Confirm aromatic proton environments (2,6-dichlorophenyl substituents) and methyl group integration (δ ~2.5 ppm for CH₃).

- HR-MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 221.107 for C₇H₆Cl₂N₂S) .

- XRD : Resolve crystal packing and bond angles (e.g., E-configuration confirmation in related compounds) .

Basic: What safety precautions are needed when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential dust/aerosol formation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can DFT calculations and XRD data resolve discrepancies in molecular geometry predictions?

Methodological Answer:

- DFT Modeling : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict bond lengths/angles. Compare with experimental XRD data (e.g., C–S bond length: 1.67 Å theoretical vs. 1.65 Å experimental) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain crystal packing anomalies .

- Discrepancy Resolution : Adjust computational parameters (e.g., solvent effects, dispersion corrections) to align with XRD observations .

Advanced: How to design experiments to evaluate its bioactivity against related thiourea derivatives?

Methodological Answer:

- Comparative SAR Study : Synthesize analogs (e.g., 2-methyl vs. 2-ethyl substituents) and test in standardized assays (e.g., antimicrobial MIC assays or enzyme inhibition).

- In Vivo Models : Use rodent models for antihypertensive or anti-inflammatory activity (e.g., carrageenan-induced edema). Note: J. W. Tilley et al. observed inactivity in thiourea derivatives compared to guanidine analogs, highlighting the need for structural optimization .

- Docking Studies : Perform molecular docking with target proteins (e.g., COX-2 for anti-inflammatory activity) to rationalize activity differences .

Advanced: What strategies address contradictory bioactivity data between thiourea and guanidine analogs?

Methodological Answer:

- Metabolic Stability Assays : Compare plasma stability (e.g., HPLC monitoring over 24 hours) to assess degradation pathways.

- Electrophilicity Analysis : Use Fukui indices to evaluate nucleophilic attack susceptibility (thiourea vs. guanidine).

- Receptor Binding Kinetics : Perform SPR or ITC to measure binding affinities. Thiourea’s lower basicity may reduce target engagement compared to guanidines .

Advanced: How to optimize reaction conditions to minimize by-products in its synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to control reaction kinetics.

- Catalyst Addition : Use Lewis acids (e.g., ZnCl₂) to enhance isothiocyanate-amine coupling efficiency.

- By-Product Analysis : Monitor via TLC/GC-MS; if urea by-products form, reduce water content or employ scavengers (molecular sieves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.